(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenyl group, and a pyridinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of 2-cyano-3-phenylacrylonitrile with 2-(pyridin-3-ylmethoxy)aniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using transition metal catalysts, such as copper, to form corresponding ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Copper catalysts and water under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridin-2-yl-methanones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine
Its derivatives have shown promising activity against various microbial strains, making it a candidate for further drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may inhibit microbial growth by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide .
- Phenylmethylene pyridineacetonitrile derivatives .
Uniqueness
(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c23-14-19(22(26)25-20-9-2-1-3-10-20)13-18-8-4-5-11-21(18)27-16-17-7-6-12-24-15-17/h1-13,15H,16H2,(H,25,26)/b19-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOJNILEAMKVGT-UYRXBGFRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CN=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC3=CN=CC=C3)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.